molecular formula C49H89ClO4 B14189316 3,4,5-Tris(tetradecyloxy)benzoyl chloride CAS No. 853055-43-3

3,4,5-Tris(tetradecyloxy)benzoyl chloride

Katalognummer: B14189316
CAS-Nummer: 853055-43-3
Molekulargewicht: 777.7 g/mol
InChI-Schlüssel: QTXVOOHANRVDDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Tris(tetradecyloxy)benzoyl chloride is an organic compound with the molecular formula C49H89ClO4. It is a derivative of benzoyl chloride, where three tetradecyloxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(tetradecyloxy)benzoyl chloride typically involves the esterification of 3,4,5-trihydroxybenzoic acid with tetradecanol, followed by chlorination. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the benzoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Tris(tetradecyloxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 3,4,5-tris(tetradecyloxy)benzoic acid.

    Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol group.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous base solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 3,4,5-Tris(tetradecyloxy)benzoic acid.

    Reduction: 3,4,5-Tris(tetradecyloxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3,4,5-Tris(tetradecyloxy)benzoyl chloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of dendrimers and other complex organic molecules.

    Biology: In the study of cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of 3,4,5-Tris(tetradecyloxy)benzoyl chloride involves its ability to interact with various molecular targets through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The tetradecyloxy groups provide hydrophobic interactions, which can influence the compound’s behavior in biological systems and materials science applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-Tris(dodecyloxy)benzoyl chloride
  • 3,4,5-Tris(hexadecyloxy)benzoyl chloride
  • 3,4,5-Tris(octadecyloxy)benzoyl chloride

Uniqueness

3,4,5-Tris(tetradecyloxy)benzoyl chloride is unique due to its specific chain length of tetradecyloxy groups, which provides distinct physical and chemical properties compared to its analogs. These properties include different melting points, solubility, and liquid crystalline behavior, making it suitable for specific applications in materials science and drug delivery.

Eigenschaften

CAS-Nummer

853055-43-3

Molekularformel

C49H89ClO4

Molekulargewicht

777.7 g/mol

IUPAC-Name

3,4,5-tri(tetradecoxy)benzoyl chloride

InChI

InChI=1S/C49H89ClO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-52-46-43-45(49(50)51)44-47(53-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48(46)54-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-44H,4-42H2,1-3H3

InChI-Schlüssel

QTXVOOHANRVDDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.